4-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione
Description
4-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione is a synthetic organic compound characterized by a thiane-1,1-dione core substituted with a piperazine ring. The piperazine moiety is further functionalized with a 1-methylindazole-3-carbonyl group. This structure combines sulfur-containing heterocyclic (thiane-dione) and nitrogen-rich (piperazine-indazole) components, which are common in bioactive molecules targeting receptors or enzymes.
Properties
IUPAC Name |
[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(1-methylindazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-20-16-5-3-2-4-15(16)17(19-20)18(23)22-10-8-21(9-11-22)14-6-12-26(24,25)13-7-14/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGOIMPOXNYPAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4CCS(=O)(=O)CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as (4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)(1-methyl-1H-indazol-3-yl)methanone, is a synthetic cannabinoid that binds to cannabinoid (CB1) receptors as a full and potent agonist. The CB1 receptor plays a crucial role in the central nervous system, influencing mood, appetite, pain sensation, and memory.
Mode of Action
As a full agonist of the CB1 receptor, the compound mimics the action of endogenous cannabinoids, binding to the receptor and triggering a response. This interaction results in changes in the intracellular signaling pathways, leading to the physiological and psychological effects associated with cannabinoids.
Biochemical Pathways
The compound’s interaction with the CB1 receptor affects various biochemical pathways. For instance, it can inhibit the activity of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP) in the cell. This can further affect downstream signaling pathways, such as the protein kinase A pathway. Additionally, the compound may also influence the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cellular processes like proliferation, differentiation, and apoptosis.
Pharmacokinetics
Like other synthetic cannabinoids, it is likely to be lipophilic, allowing it to cross biological membranes and reach its target receptors in the brain. Its bioavailability would be influenced by factors such as the route of administration and the presence of metabolic enzymes.
Result of Action
The activation of the CB1 receptor by the compound can lead to various molecular and cellular effects. These may include changes in neurotransmitter release, alterations in ion channel activity, and modulation of intracellular signaling pathways. The overall result of these actions can lead to the psychoactive effects typically associated with cannabinoids.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect its metabolism and action. Additionally, factors such as pH and temperature can influence its stability and activity
Biological Activity
4-[4-(1-Methyl-1H-Indazole-3-Carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione (referred to as Compound A) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on the biological activity of Compound A, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure
Compound A features a unique combination of a piperazine ring and a thiane moiety, which are known to influence its biological properties. The presence of the indazole and carbonyl groups is also significant in determining its pharmacological profile.
Anticancer Activity
Recent studies have evaluated the anticancer potential of Compound A against various cancer cell lines. The following table summarizes key findings from these investigations:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Song et al. (2020) | HL-60 (Leukemia) | 10.5 | Induction of apoptosis via caspase activation |
| Dawood et al. (2013) | HepG2 (Liver), MCF-7 (Breast) | 8.1 (HepG2) | Inhibition of cell proliferation |
| Almasirad et al. (2016) | SK-OV-3 (Ovarian) | 19.5 | Cell cycle arrest and apoptosis |
The anticancer activity of Compound A appears to be mediated through several mechanisms:
- Apoptosis Induction : Studies have shown that Compound A can induce apoptosis in cancer cells by activating caspases, which are crucial for the execution phase of cell apoptosis .
- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at various phases, leading to inhibited proliferation of cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some derivatives related to Compound A have been reported to increase ROS levels in cancer cells, contributing to oxidative stress and subsequent cell death .
Structure-Activity Relationship (SAR)
The biological activity of Compound A is influenced by its structural components:
- Piperazine Ring : Modifications on the piperazine ring can enhance binding affinity to biological targets.
- Indazole Moiety : Variations in substituents on the indazole ring have been linked to increased cytotoxicity against specific cancer types .
Case Studies
Several case studies highlight the effectiveness of Compound A in preclinical settings:
- In Vitro Studies : In vitro assays demonstrated that Compound A exhibited significant cytotoxicity against HL-60 and MCF-7 cell lines compared to standard chemotherapeutics like doxorubicin, indicating its potential as an alternative treatment option .
- In Vivo Efficacy : Animal models treated with Compound A showed reduced tumor growth rates, suggesting that it may effectively inhibit tumor progression in vivo .
Comparison with Similar Compounds
4-(Piperazin-1-yl)-1lambda6-thiane-1,1-dione dihydrochloride
- Core Structure : Shares the thiane-1,1-dione backbone linked to a piperazine group.
- Key Differences : Lacks the 1-methylindazole-3-carbonyl substituent present in the target compound. The dihydrochloride salt enhances solubility compared to the neutral target molecule.
- Synthesis : Prepared via direct coupling of piperazine with thiane-1,1-dione precursors, a method applicable to the target compound’s synthesis .
4-Fluoro-4-[(piperazin-1-yl)methyl]-1lambda6-thiane-1,1-dione dihydrochloride
- Core Structure : Similar thiane-1,1-dione core but includes a fluorinated methyl-piperazine substituent.
- Applications : Fluorinated analogs are often prioritized in drug discovery for enhanced bioavailability .
Heterocyclic Systems with Bioactive Substituents
Pyrazolo[3,4-d]pyrimidine Derivatives
1,3,4-Thiadiazole Derivatives
- Core Structure : Sulfur-nitrogen heterocycles (thiadiazole) vs. the target’s sulfone-containing thiane-dione.
- Bioactivity : Compounds in exhibited antimicrobial activity against E. coli and C. albicans, with four derivatives showing superior performance. This suggests that sulfur-containing heterocycles, including the target compound’s thiane-dione, may share bioactivity profiles .
4-(Bromomethyl)-1lambda6-thiane-1,1-dione
Q & A
Basic Questions
Q. What synthetic strategies are recommended for the efficient synthesis of 4-[4-(1-methyl-1H-indazole-3-carbonyl)piperazin-1-yl]-1lambda6-thiane-1,1-dione?
- Methodological Answer : The synthesis involves multi-step coupling reactions. First, the indazole carbonyl group is activated using coupling agents like EDCl or DCC. The piperazine ring is then functionalized via nucleophilic substitution or amidation. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile, DMF) enhance reaction efficiency .
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) or bases (e.g., triethylamine) improve yield and reduce by-products .
- Temperature control : Reactions often proceed optimally between 60–80°C .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry of the indazole and piperazine moieties .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% threshold for pharmacological studies) .
- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitor reaction progress in real time .
Q. How can researchers determine the solubility profile of this compound for in vitro assays?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO (common stock solution), followed by dilution in aqueous buffers (PBS, pH 7.4).
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous media .
- LogP calculation : Use computational tools (e.g., ChemAxon) to predict lipophilicity, guiding solvent selection .
Advanced Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
- Methodological Answer :
- Optimize stoichiometry : A 1.2:1 molar ratio of indazole derivative to piperazine intermediate reduces unreacted starting material .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield by 15–20% .
- Catalyst screening : Test Pd(OAc)2 or CuI for cross-coupling steps; loadings between 0.5–2 mol% are typical .
Q. When conflicting bioactivity data arises across studies, how should structural analogs be designed to elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Targeted modifications : Vary substituents on the indazole (e.g., methyl vs. ethyl groups) and piperazine (e.g., fluorophenyl vs. methoxyphenyl) to assess steric/electronic effects .
- Biological assays : Compare IC50 values across analogs using standardized assays (e.g., kinase inhibition or receptor binding).
- Computational docking : Map binding interactions using software like AutoDock to rationalize activity differences .
Q. What strategies can resolve discrepancies in thermal stability data reported for this compound?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure decomposition temperatures under inert (N2) vs. oxidative (air) atmospheres .
- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- Crystallography : Single-crystal X-ray analysis identifies polymorphic forms with varying stability .
Q. How can researchers validate the compound’s mechanism of action when preliminary data contradicts existing literature?
- Methodological Answer :
- Orthogonal assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., apoptosis assays) approaches to confirm target engagement .
- Knockout/knockdown models : Use CRISPR-Cas9 to silence putative targets, observing rescue effects .
- Metabolomics : Profile downstream metabolites via LC-MS to identify affected pathways .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma/tissue concentrations in vivo to assess bioavailability discrepancies .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that explain reduced efficacy in vivo .
- Tumor microenvironment models : Incorporate 3D co-culture systems to mimic in vivo conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
